Product packaging for 2-epi-Darunavir(Cat. No.:)

2-epi-Darunavir

Cat. No.: B12076023
M. Wt: 547.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-UHFFFAOYSA-N
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Description

2-Epi-Darunavir is a characterized impurity of Darunavir, a second-generation HIV-1 protease inhibitor. With the molecular formula C27H37N3O7S and a molecular weight of 547.7 g/mol, this compound is provided as a high-purity reference standard . Its chemical name is (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2S,3S)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate . Darunavir, the parent drug, is a clinically approved antiretroviral medication designed to combat drug-resistant HIV-1 variants . Its potent activity stems from a structure-based design that optimizes interactions with the viral protease's backbone atoms. A key feature of its structure is the bis-tetrahydrofuranylurethane (bis-THF) group, which forms robust hydrogen bonds with the backbone NHs of Asp29 and Asp30 in the enzyme's active site . This extensive network of hydrogen bonding with the protease backbone is a critical factor in darunavir's efficacy against multi-drug-resistant HIV strains . This compound is primarily used in analytical research and quality control (QC) laboratories. It serves as a critical reference standard for the development and validation of analytical methods, ensuring consistency and accuracy in the quantification of impurities in darunavir drug substances and products, supporting Abbreviated New Drug Applications (ANDA) and commercial production . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O7S B12076023 2-epi-Darunavir

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861498
Record name Hexahydrofuro[2,3-b]furan-3-yl {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Analytical Techniques for the Isolation and Characterization of 2 Epi Darunavir and Darunavir Stereoisomers

Chromatographic Separation Methods for Chiral Pharmaceutical Compounds

Chromatographic techniques are indispensable for separating chiral molecules due to their ability to differentiate between compounds based on their interactions with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation of Darunavir

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric and diastereomeric separation of pharmaceutical compounds, including Darunavir. This method relies on the use of chiral stationary phases (CSPs) that possess specific chiral selectors capable of forming transient diastereomeric complexes with the enantiomers of the analyte. These differential interactions lead to varying retention times, allowing for their separation.

Research has extensively explored various polysaccharide-based CSPs for Darunavir separation. For instance, columns like Chiralpak IC, which contains immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate), and Chiralpak AD-H, featuring amylose (B160209) tris(3,5-dimethylphenylcarbamate), have demonstrated effectiveness in resolving Darunavir enantiomers oup.comoup.comresearchgate.netnih.govnih.gov. These separations are typically performed under normal-phase conditions, utilizing mobile phases composed of n-hexane with organic modifiers such as 2-propanol, ethanol (B145695), or 1-propanol, often with a small percentage of diethylamine (B46881) to improve peak shape and resolution oup.comoup.comnih.govresearchgate.net. The selection of the CSP and the optimization of mobile phase composition are crucial for achieving adequate separation skpharmteco.comnih.gov. Studies have shown that variations in the type and volume of organic modifiers, as well as column temperature, significantly influence retention, separation, and resolution oup.comnih.govresearchgate.net. For example, using ethanol as an organic modifier with Chiralpak IA and IC columns yielded similar enantioseparation and resolutions for Darunavir oup.com.

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling of Darunavir

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, making it highly valuable for impurity profiling of Darunavir. UPLC systems utilize smaller particle size stationary phases and operate at higher pressures, enabling more efficient separations.

UPLC methods are employed to separate Darunavir from its related substances and process impurities, which may include stereoisomers. The development of selective UPLC methods is essential for identifying and quantifying low-level impurities that could impact the quality of the drug substance. While specific UPLC methods for 2-epi-Darunavir are not detailed in the provided search snippets, the general application of UPLC in impurity profiling suggests its utility in detecting and quantifying various related substances, including potential stereoisomeric impurities, in Darunavir samples nih.govresearchgate.netresearchgate.net.

Column Switching Techniques for Enhanced Resolution of Darunavir Stereoisomers

Column switching techniques, such as heart-cutting chromatography, can be employed to enhance the resolution of challenging stereoisomer separations, including those of Darunavir. This approach involves using multiple columns in series, where a portion of the eluent from a first column (often a preparative or semi-preparative column) is directed to a second, analytical column for further separation and detection.

This technique is particularly useful when dealing with complex mixtures or when a specific stereoisomer needs to be isolated or quantified with high precision, especially if it co-elutes with other components on a single column. While direct mentions of column switching for Darunavir stereoisomers are not explicit in the provided results, its general application in chiral separations suggests its potential utility for improving the resolution of Darunavir stereoisomers, particularly if baseline separation is difficult to achieve with a single column skpharmteco.com.

Optimization of Chiral Stationary Phases and Mobile Phase Compositions for Stereoisomer Separation

The successful separation of Darunabin stereoisomers is highly dependent on the judicious selection and optimization of both chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their versatility in separating a broad range of chiral compounds, including Darunavir oup.comnih.govnih.govresearchgate.net.

Specific CSPs like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) have been successfully used for Darunavir enantiomer separation oup.comoup.comresearchgate.netnih.gov. Optimization involves screening different CSPs to identify those that provide the best selectivity and efficiency for the target stereoisomers. Mobile phase optimization typically involves varying the type and percentage of organic modifiers (e.g., ethanol, 2-propanol, acetonitrile) in a non-polar solvent like n-hexane, often with a small addition of a basic modifier (e.g., diethylamine) to improve peak shape and resolution oup.comoup.comnih.govresearchgate.net. Temperature is another critical parameter that affects retention and selectivity, with studies indicating that optimizing column temperature can significantly enhance stereoisomer separation oup.comnih.govresearchgate.net. For instance, a mobile phase of n-hexane/ethanol/diethylamine (80:20:0.1 v/v/v) at 40°C was found to be optimal for Darunavir stereoisomer separation on a Chiralpak AD-H column nih.gov.

Advanced Spectroscopic and Spectrometric Characterization of Stereoisomeric Impurities

Following chromatographic separation, spectroscopic and spectrometric techniques are essential for unequivocally identifying and characterizing the isolated stereoisomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation of Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is a powerful tool for the structural elucidation of impurities, including stereoisomers like this compound. NMR provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional structure of molecules.

For stereoisomers, NMR can reveal subtle differences in chemical shifts and coupling constants that are indicative of epimeric or diastereomeric relationships. For example, 2D NMR techniques can help establish the relative stereochemistry between chiral centers, which is crucial for distinguishing this compound from Darunavir. While specific NMR data for this compound are not detailed in the provided snippets, the general application of NMR for structural elucidation of Darunavir impurities is highlighted, where techniques like ¹H, ¹³C, and 2D NMR, coupled with mass spectrometry, are used to characterize unknown impurities. This underscores the importance of NMR in confirming the structure and stereochemistry of any isolated epimers or diastereomers.

The article below focuses on the sophisticated analytical techniques and method development for the isolation, characterization, and impurity profiling of this compound and Darunavir stereoisomers, strictly adhering to the provided outline.

Sophisticated Analytical Techniques and Method Development for this compound and Darunavir Stereoisomers

The precise identification, isolation, and quantification of pharmaceutical compounds and their related substances are critical for ensuring drug quality, safety, and efficacy. This is particularly true for complex molecules like Darunavir and its stereoisomers, such as this compound, where subtle structural differences can impact pharmacological activity and safety profiles. Advanced analytical methodologies are indispensable for comprehensive impurity profiling and robust method development.

Computational Chemistry and Molecular Modeling of Darunavir Stereoisomers

Molecular Docking Simulations to Investigate Ligand-Target Interactions and Binding Affinities

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating their binding affinity. For Darunabin stereoisomers, docking simulations are employed to understand how different spatial arrangements of atoms affect their interaction with the active site of HIV-1 protease (HIV-1 PR). These simulations help identify key amino acid residues involved in binding, the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and predict binding energies.

Studies utilizing molecular docking have demonstrated its utility in evaluating potential HIV-1 protease inhibitors. For instance, docking studies comparing various potential inhibitors against HIV-1 PR, using Darunabin as a reference, have revealed critical interactions within the protease's active site unas.ac.idmdpi.com. These interactions often involve hydrogen bonding with conserved residues such as Asp25 and Asp30, which are crucial for the protease's catalytic activity unas.ac.idmdpi.com. The accuracy of docking protocols themselves has also been a subject of research, with studies benchmarking different methods like CANDOCK, Autodock Vina, and Smina for their ability to correlate predicted binding scores with experimental binding affinities for HIV-1 protease inhibitors frontiersin.org. While specific docking scores for 2-epi-Darunavir are not universally reported, studies on Darunabin analogs have shown favorable binding free energy (ΔG) values, indicating strong binding to the HIV-1 protease active site mdpi.com. For example, certain hit molecules in one study exhibited ΔG values around -8.98 kcal/mol and -8.63 kcal/mol, with Darunabin serving as a benchmark for high affinity mdpi.com.

Table 1: Representative Binding Affinity Data from Docking Studies

Compound/ProtocolTargetBinding MetricValueReference
HPS/005HIV-1 PRΔG (kcal/mol)-8.98 mdpi.com
HPS/006HIV-1 PRΔG (kcal/mol)-8.63 mdpi.com
CANDOCK ProtocolHIV-1 PRPearson Coeff.0.62 frontiersin.org
Autodock VinaHIV-1 PRPearson Coeff.0.48 frontiersin.org
SminaHIV-1 PRPearson Coeff.0.49 frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Stability of Stereoisomers

Table 2: Representative Molecular Dynamics Simulation Metrics

System/MetricValue (nm) / (Å)NotesReference
WT-Pr-D (backbone RMSD)0.12 ± 0.01Mean RMSD for wild-type protease in complex with Darunavir nih.gov
MUT-Pr-D (backbone RMSD)0.11 ± 0.01Mean RMSD for mutant protease in complex with Darunavir nih.gov
Darunavir (ligand RMSD)2.235 ÅAverage RMSD of Darunavir ligand C-alpha atoms when bound to HIV-1 PR mdpi.com
Darunavir-HIV-1 PR complex~0.1 nmStable state reached by the complex during simulation nih.gov
HIV-1 PR (apo form, monomer)Higher fluctuationMore fluctuation compared to monomer with ligand sav.sk
HIV-1 PR (apo form, dimer)Less fluctuationMore stable than monomer form sav.sk

Quantum Mechanical Calculations for Electronic Structure and Stereochemical Properties Prediction

Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to provide a more rigorous understanding of molecular properties at the electronic level. These methods are invaluable for predicting the electronic structure, charge distribution, bond energies, and other quantum chemical parameters that dictate a molecule's reactivity and interaction potential. For stereoisomers like this compound, QM calculations can precisely characterize subtle differences in electronic distribution and stereochemical configurations, which may not be fully captured by classical molecular mechanics force fields alone.

While specific QM data for this compound is not extensively detailed in the reviewed literature, QM calculations have been used in conjunction with MD simulations to assess the stability of Darunabin-HIV-1 protease complexes nih.gov. These studies confirm that electronic interactions play a crucial role in stabilizing the complex. DFT analysis has also been utilized to confirm the stability of certain drug candidates when bound to the protease's active site researchgate.net. By analyzing molecular orbitals, electrostatic potentials, and other QM-derived properties, researchers can gain deeper insights into how the electronic nature of a stereoisomer influences its binding to the target enzyme, contributing to the prediction of its activity and stereochemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies for Stereoisomeric Variants

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the biological activity of a series of compounds with their molecular structure and physicochemical properties. For Darunabin stereoisomers, QSAR models can be developed to predict the inhibitory potency based on specific structural features, including stereochemistry. These models are typically built using a set of known compounds with experimentally determined activities and then validated using independent test sets.

Hybrid approaches combining molecular docking with QSAR have proven effective in modeling and predicting HIV-1 protease inhibitory activities nih.govplos.org. These methods allow for the identification of key molecular descriptors that significantly influence activity. For instance, QSAR models built using docking-derived descriptors have shown high statistical significance, with correlation coefficients (R) for training sets reaching up to 0.988 and for test sets up to 0.965 nih.gov. Cross-validation metrics, such as Q2, further validate the predictive power of these models, with values reported as high as 0.864 nih.gov. Other studies have reported R2Test values of 0.64 plos.org and various Q2 and R2 values for different QSAR methodologies (e.g., 2D-QSAR, CoMFA, CoMSIA) applied to Darunabin analogs, indicating robust predictive capabilities researchgate.net. These studies underscore the importance of structural features, including stereochemistry, in determining the quantitative activity of Darunabin-like molecules.

Table 3: QSAR Model Performance Metrics

QSAR Method / StudyMetricValueNotesReference
LS-SVM (Hybrid)R (Training)0.988Correlation coefficient for the training set nih.gov
LS-SVM (Hybrid)R (Test)0.965Correlation coefficient for the test set nih.gov
LS-SVM (Hybrid)Q20.864Leave-one-out cross-validation correlation coefficient nih.gov
MLR (Hybrid)Q20.850Leave-one-out cross-validation correlation coefficient nih.gov
General QSARR2Test0.64Predictive ability on the test set plos.org
2D-QSARq20.7235Predictive power researchgate.net
2D-QSARr20.7910Statistical parameter researchgate.net
CoMFAq20.681Predictive power researchgate.net
CoMFAr20.998Statistical parameter researchgate.net
CoMSIA/SHEq20.839Predictive power researchgate.net
CoMSIA/SHEr20.996Statistical parameter researchgate.net

In Silico Prediction of Stereoisomer Behavior and Intermolecular Interactions

Studies have employed in silico ADMET evaluations and physicochemical property predictions to assess the drug-likeness of potential inhibitors mdpi.comfrontiersin.org. For example, Lipinski's rule of five and other ADMET models can forecast a compound's oral bioavailability and potential toxicity plos.orgfrontiersin.org. Analyzing solubility and permeability (e.g., Caco-2 permeability) provides crucial information for formulation and absorption efficiency frontiersin.org. Understanding these properties is vital for drug development, as even potent inhibitors may fail if they cannot reach their target effectively or are rapidly metabolized or excreted. Furthermore, detailed analysis of intermolecular interactions, such as hydrogen bonding patterns and hydrophobic contacts predicted through docking and MD, helps explain the basis of binding affinity and selectivity, which can be highly dependent on a molecule's stereochemistry.

Table 4: Examples of In Silico Prediction Applications

Prediction TypeApplication to StereoisomersExample Metrics/ToolsReference
ADMET PropertiesAssessing potential absorption, distribution, metabolism, excretion, and toxicity profiles; predicting oral bioavailability.Lipinski's Rule of Five, ProToxII, ESOL, Ali Log S mdpi.complos.orgfrontiersin.org
Solubility PredictionEstimating aqueous solubility, crucial for formulation and absorption.ESOL Log S, Ali Log S, Silicos-IT LogSw frontiersin.org
Permeability PredictionForecasting passage across biological membranes (e.g., intestinal absorption, blood-brain barrier penetration).Caco-2 permeability, log BBB plos.orgfrontiersin.org
Intermolecular InteractionIdentifying specific interactions (H-bonds, hydrophobic, π-π stacking) between the stereoisomer and the target protein's active site residues.Docking analysis, MD trajectories unas.ac.idmdpi.com
Conformational StabilityEvaluating the dynamic behavior and structural integrity of the stereoisomer-target complex over time.RMSD, RMSF, Radius of Gyration (RoG) sav.sknih.govmdpi.com

Compound List

This compound: A stereoisomer of Darunavir.

Darunabin (DRV): A potent HIV-1 protease inhibitor.

Mechanistic Investigations of Stereoisomer Formation and Interconversion

Degradation Pathways Leading to Darunavir Stereoisomers under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. As per International Council for Harmonisation (ICH) guidelines, Darunavir has been subjected to a range of stress conditions, including hydrolysis, oxidation, and photolysis, to probe its degradation pathways. nih.govresearchgate.net

Hydrolysis is the most significant degradation pathway for Darunavir. The molecule is susceptible to degradation in both acidic and alkaline environments, leading to the formation of multiple degradation products. nih.govwisdomlib.org Studies have shown that considerable degradation occurs under these conditions, with one study reporting 14.99% degradation under acidic stress and 23.15% under alkaline stress. wisdomlib.org

Stress ConditionReagent/MethodObserved DegradationNumber of Degradation Products IdentifiedReference
Acid Hydrolysis1 N HClSignificant (14.99%)3 to 4 nih.govwisdomlib.orgijpsr.com
Base Hydrolysis1 N NaOHSignificant (23.15%)4 nih.govwisdomlib.orgijpsr.com

In contrast to its lability in aqueous acidic and basic solutions, Darunavir demonstrates considerable stability under photolytic and thermal stress conditions. nih.govresearchgate.netwisdomlib.org However, its stability under oxidative stress is dependent on the strength of the oxidizing agent.

While some studies report stability in oxidative conditions, others have found that Darunavir degrades when exposed to strong oxidizing agents like 30% hydrogen peroxide (H₂O₂). researchgate.netijpsr.comnih.govnih.gov This degradation typically results in the formation of a single primary oxidative degradation product (DPO). nih.gov The primary focus of these oxidative degradation studies has been the identification of new chemical entities formed through oxidation rather than changes in stereochemistry. The core stereochemical structure of Darunavir appears to be robust under photolytic and milder oxidative conditions.

Studies on Chiral Inversion Mechanisms in Pharmaceutical Systems

Chiral inversion is the process where one enantiomer of a chiral molecule converts into its mirror image. wikipedia.org This phenomenon is a significant concern in pharmaceutical science as it can alter the biological activity of a drug. eurekaselect.com For Darunavir, which is administered as a single enantiomer, it has been reported that no chiral inversion occurs in vivo. nih.gov

However, the potential for chiral inversion or epimerization (inversion at one of multiple stereocenters) in pharmaceutical systems—during synthesis, formulation, or storage—cannot be entirely dismissed without specific investigation. Chiral inversion can be influenced by factors such as pH, temperature, solvent, and light. wikipedia.orgeurekaselect.com Mechanisms often involve the formation of a planar, achiral intermediate, such as an enolate, from a chiral center. For a stereoisomer like 2-epi-Darunavir to interconvert with Darunavir, a similar mechanism involving the temporary removal of chirality at the C-2 position would be required. While this is a known mechanism for other drug classes, such as 2-arylpropionic acid NSAIDs, specific studies on the chiral inversion of Darunavir or its epimers in pharmaceutical systems are not extensively reported in the literature. semanticscholar.org

Role of Specific Reaction Intermediates in Stereoisomer Generation

The formation of a stereoisomer like this compound from Darunavir requires a chemical reaction that specifically alters the configuration at the C-2 stereocenter. This process would necessitate the formation of a specific reaction intermediate that allows for this stereochemical change.

Degradation pathways identified for Darunavir primarily involve the hydrolytic cleavage of the molecule's carbamate (B1207046) and sulfonamide functional groups. nih.gov For epimerization to occur, an intermediate that flattens the stereocenter, such as an enol or imine, would need to be formed. The subsequent return to a tetrahedral carbon could then occur from either face, leading to a mixture of the original stereoisomer and its epimer. While the structures of the final, stable degradation products of Darunavir have been characterized using techniques like LC-MS/MS, the transient intermediates that could lead to epimerization have not been isolated or described in these studies. nih.gov The mechanism of action of Darunavir involves its binding to the active site of the HIV-1 protease, a process highly dependent on its specific stereochemistry. drugbank.compatsnap.com

Comprehensive Stability Assessment of Darunavir and its Stereoisomeric Impurities

The need to separate the parent drug from its various degradation products has led to the development of numerous stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. nih.govresearchgate.netijper.org These analytical methods are crucial for ensuring the quality, safety, and efficacy of the drug product by monitoring its impurity profile during release and stability studies. ijper.org While the stability of the Darunavir molecule as a whole is well-investigated, the specific stability profiles of its individual stereoisomeric impurities, such as this compound, are not as extensively documented.

Stress ConditionObservationReference
Acid Hydrolysis (e.g., 1N HCl)Unstable; significant degradation into multiple products. nih.govwisdomlib.orgresearchgate.net
Base Hydrolysis (e.g., 1N NaOH)Unstable; significant degradation into multiple products. nih.govwisdomlib.orgresearchgate.net
Oxidative (e.g., 30% H₂O₂)Unstable; degradation into one major product. nih.govnih.govresearchgate.netresearchgate.net
Photolytic (UV/Visible Light)Stable. nih.govresearchgate.net
ThermalStable. nih.govresearchgate.netwisdomlib.org

Q & A

Basic Research Questions

Q. How is 2-epi-Darunavir synthesized, and what analytical techniques confirm its stereochemical configuration?

  • Methodological Answer : The synthesis of this compound typically involves stereoselective epimerization of Darunavir at the C2 position. Key steps include protecting reactive functional groups, optimizing reaction conditions (e.g., temperature, catalysts), and isolating the epimer via column chromatography. To confirm stereochemical purity, researchers use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis), X-ray crystallography for absolute configuration determination, and chiral high-performance liquid chromatography (HPLC) to resolve enantiomers. Reproducibility requires detailed protocols for synthetic steps and instrumental parameters, as emphasized in reproducibility frameworks .

Q. What in vitro assays are used to assess the antiviral activity of this compound against HIV?

  • Methodological Answer : Standardized cell-based assays, such as the HIV-1 protease inhibition assay, measure inhibitory concentration (IC50). Researchers use T-cell lines (e.g., MT-4 cells) infected with HIV strains, treating them with serial dilutions of this compound. Viral replication is quantified via p24 antigen ELISA or luciferase reporter systems. Parallel testing with Darunavir controls ensures comparative efficacy. Data collection must adhere to clinical trial standards, including blinding and validation of assay conditions to minimize bias .

Q. What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

  • Methodological Answer : Stability studies follow ICH guidelines Q1A(R2), exposing the compound to accelerated conditions (e.g., 40°C/75% RH) and varying pH buffers. HPLC monitors degradation products, while mass spectrometry identifies structural changes. Researchers must standardize sampling intervals, storage containers, and analytical methods. Statistical models (e.g., Arrhenius equation) predict shelf life. Transparent reporting of deviations and raw data is critical for reproducibility .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its binding affinity to HIV protease compared to Darunavir?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and X-ray crystallography compare binding modes. Thermodynamic parameters (ΔG, Kd) are derived from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies on protease active sites (e.g., D25N) validate binding specificity. Researchers should align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .

Q. What methodologies resolve contradictions in reported efficacy data of this compound across different cell lines?

  • Methodological Answer : Cross-validation using standardized cell lines (e.g., HEK293 vs. primary CD4+ T cells) and harmonized assay protocols (e.g., MOI, incubation time) reduces variability. Meta-analyses of published data identify confounding factors (e.g., cell viability thresholds). Researchers must document all experimental variables and apply contradiction analysis frameworks, such as triangulating results with orthogonal methods (e.g., enzymatic vs. cellular assays) .

Q. How can computational models predict the resistance profile of this compound against mutant HIV protease variants?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model protease-ligand interactions over nanosecond timescales. Free energy perturbation (FEP) calculations quantify resistance mutations (e.g., V82A) on binding affinity. Machine learning algorithms (e.g., random forests) trained on clinical isolate data predict emergent resistance. Researchers must validate models with in vitro resistance selection experiments and share code/parameters for reproducibility .

Q. What strategies ensure the reproducibility of pharmacokinetic studies for this compound in animal models?

  • Methodological Answer : Standardized dosing (mg/kg), sampling intervals, and bioanalytical methods (LC-MS/MS for plasma concentration) are critical. Cross-laboratory validation using shared reference samples minimizes inter-study variability. Open-access repositories for pharmacokinetic parameters (e.g., Cmax, t½) enhance transparency. Ethical considerations include adhering to ARRIVE guidelines for animal reporting .

Methodological Frameworks and Best Practices

  • Data Contradiction Analysis : Apply triangulation by combining in vitro, in silico, and in vivo data. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and identify methodological outliers .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share raw datasets, code, and instrument configurations publicly .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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